molecular formula C10H3Br2NO2 B13024619 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13024619
M. Wt: 328.94 g/mol
InChI Key: JFMZGJXHSLNKAH-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile (CAS 76693-36-2) is a halogenated coumarin derivative supplied for research purposes. This compound is part of a class of molecules that have garnered significant attention in medicinal chemistry due to their wide spectrum of potential biological activities . Recent scientific investigations have highlighted its promise as an antiproliferative agent. Studies against a panel of cancer cell lines have shown that this particular coumarin exhibited cytotoxic effects in thyroid cancer-derived TPC-1 cells . The proposed mechanism of action for its cytotoxic effect includes the induction of apoptosis (programmed cell death) and interference with the cell cycle progression, leading to a slight increase of cells in the G2/M phase . The presence of bromine atoms at the 6 and 8 positions is a key structural feature, as halogenation is known to improve the lipophilic properties of molecules, potentially enhancing their ability to penetrate lipid membranes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H3Br2NO2

Molecular Weight

328.94 g/mol

IUPAC Name

6,8-dibromo-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H

InChI Key

JFMZGJXHSLNKAH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-oxo-2H-chromene-3-carbonitrile. One common method is the reaction of 2-oxo-2H-chromene-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a versatile compound with applications spanning across various scientific disciplines.

Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Its biological activity makes it a candidate for studying its effects on various biological systems. Studies suggest it can modulate biochemical pathways related to inflammation and oxidative stress.

Medicine: The compound's potential therapeutic properties are explored for developing new drugs and treatments. It exhibits antimicrobial and anti-inflammatory properties, making it of interest for therapeutic applications. Research has also explored its potential as an antiproliferative agent against tumor cell lines .

Industry: The compound's unique properties make it useful in various industrial applications, such as material science and chemical manufacturing.

Detailed Applications

ApplicationDescription
PharmaceuticalsDue to its antimicrobial and anti-inflammatory properties, it is being explored for potential therapeutic applications. A series of halogenated coumarin derivatives, including this compound, have been investigated as potential antiproliferative compounds against tumor and normal cell lines .
Fluorescent ProbesIt can be used as fluorescent probes.
Enzyme InhibitionStudies on the interactions of 6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile with various biomolecules have indicated that it may act as an enzyme inhibitor. This interaction could modulate biochemical pathways associated with inflammation and oxidative stress, highlighting its potential as a therapeutic agent.
Synthesis of Chromenes2-oxo-2H-chromene-3-carbonitriles can be synthesized through a green synthesis approach by reacting 2-hydroxybenzaldehydes .
Material ScienceUseful in material science.
Chemical ManufacturingUseful in chemical manufacturing.
Building BlockIt is used as a building block for synthesizing more complex molecules.
Studying Reaction MechanismsIt is used in studying reaction mechanisms.

Chemical Reactions

6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
  • Reduction: Reduction reactions can modify the functional groups present in the compound.
  • Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Comparative Analysis of Related Compounds

Compound NameStructural Features
3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-oneSimilar chromene core; different carbonitrile positioning
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrileLacks bromine substituents; potentially different biological activity
6-Methyl-2-oxo-2H-chromene-3-carbonitrileContains a methyl group instead of bromines; affects reactivity and properties
4-MethylcoumarinA simpler structure; serves as a baseline for comparing biological activities

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to various biological effects. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s interaction with specific enzymes and receptors also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenation Patterns: Bromine vs. Iodine

The diiodo analogue, 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) , shares the same core structure but replaces bromine with iodine at positions 6 and 6. Key differences include:

  • Molecular Weight : 422.96 g/mol (2k) vs. 328.95 g/mol (2h) .
  • Biological Activity : Both compounds exhibit potent antiproliferative effects in TPC-1 cells, but 2k induces a significant increase in ROS levels, whereas 2h reduces ROS .
  • Mechanistic Divergence : The iodine atoms in 2k likely enhance oxidative stress due to their higher atomic radius and polarizability, while bromine in 2h may stabilize electron-deficient intermediates, leading to ROS scavenging .

Functional Group Modifications

Carbonitrile vs. Carboxamide

The carboxamide derivative, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide (CAS: 98994-86-6), replaces the carbonitrile group with a carboxamide.

Hydroxyl Group Introduction

7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS: 19088-73-4) lacks halogen substituents but features a hydroxyl group at position 7.

Positional Isomerism

6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde (CAS: Not provided) shifts the oxo group to position 4. No activity data are reported .

Key Findings and Implications

Halogen Effects : Bromine and iodine at positions 6 and 8 are critical for antiproliferative activity, but their distinct electronic properties lead to divergent ROS modulation mechanisms .

Substitution with carboxamide or hydroxyl groups may alter target specificity .

Structural Rigidity : The 2-oxo configuration in 2h and 2k likely stabilizes planar conformations, optimizing binding to cellular targets involved in apoptosis .

Biological Activity

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, characterized by its unique structure that includes two bromine atoms and a carbonitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H5Br2N1O2C_{10}H_{5}Br_{2}N_{1}O_{2}, with a molecular weight of approximately 314.96 g/mol. The compound's structure allows for various electrophilic substitutions due to the presence of electron-withdrawing groups like the carbonitrile and ketone functionalities.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Common methods include:

  • Electrophilic Bromination : The compound can be synthesized through bromination of chromene derivatives under acidic conditions.
  • Cyclization Reactions : Reactions involving carbonyl compounds and nitriles facilitate the formation of the chromene backbone.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Thyroid Cancer Cells : In a study involving TPC-1 thyroid cancer cells, this compound induced apoptosis and inhibited cell proliferation effectively. The mechanism involved an increase in reactive oxygen species (ROS) levels and alterations in the cell cycle distribution, particularly an increase in G2/M phase cells .
Cell LineTreatment ConcentrationCell Viability (%)Apoptotic Cells (%)
TPC-120 μM77.718
Control-8710

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound's structural features enhance its lipophilicity, which may improve membrane penetration and efficacy against pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation and modulation of cell cycle phases.
  • Antioxidant Properties : It has been suggested that this compound may have antioxidant effects that contribute to its cytotoxicity in cancer cells by scavenging excess ROS .
  • Interaction with Biological Targets : Preliminary studies indicate that it may interact with specific enzymes or receptors involved in disease pathways; however, further pharmacokinetic studies are needed to elucidate these interactions fully.

Case Studies

Several research articles have documented the biological activity of this compound:

  • Antiproliferative Study : A study published in Molecules highlighted the compound's ability to induce apoptosis in thyroid cancer cells while sparing normal thyroid cells from significant cytotoxicity .
  • Antimicrobial Evaluation : Research indicated that this compound exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

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